molecular formula C8H5BrClF3 B1380041 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene CAS No. 1214339-27-1

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene

Cat. No.: B1380041
CAS No.: 1214339-27-1
M. Wt: 273.48 g/mol
InChI Key: MVQAOAPRDSGKGK-UHFFFAOYSA-N
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Description

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene ( 1214339-27-1) is a high-value, multifunctional organic intermediate with a molecular weight of 273.48 g/mol and a molecular formula of C 8 H 5 BrClF 3 . This compound is characterized by the presence of two distinct halogenated functional groups—bromine and a chloromethyl group—adjacent to a trifluoromethyl group on a benzene ring. This unique structure makes it an exceptionally versatile and reactive building block for advanced synthetic chemistry. Its primary research value lies in its application in pharmaceutical development and materials science. The reactive bromine and chloromethyl sites allow for sequential functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling researchers to construct complex molecular architectures. The trifluoromethyl group is of particular interest in medicinal chemistry , as its incorporation into lead compounds can significantly alter their properties, such as enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets . Consequently, this intermediate is instrumental in the synthesis of novel, fluorinated active pharmaceutical ingredients (APIs) and bioactive molecules. Beyond pharmaceuticals, this benzene derivative serves as a critical precursor in the development of advanced materials . It can be utilized in the synthesis of liquid crystals for display technologies, specialized polymers, and ligands for catalysts, where the trifluoromethyl group imparts desired electronic and physical characteristics . For optimal storage and handling, this compound requires an inert atmosphere and must be kept at 2-8°C . Researchers should note that it is classified with GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage), necessitating the use of appropriate personal protective equipment (PPE) including gloves, eye protection, and effective ventilation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-5(4-10)3-6(7)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQAOAPRDSGKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Trifluoromethoxybenzene to Form 4-Halogen-1-trifluoromethoxybenzene

Method Overview:
The initial step involves selectively halogenating trifluoromethoxybenzene to generate 4-halogen-1-trifluoromethoxybenzene (either brominated or chlorinated derivatives). This is typically achieved via electrophilic aromatic substitution using halogen reagents such as bromine or chlorine under controlled conditions.

Key Reaction Conditions:

  • Reagents: Bromine (Br₂) or chlorine (Cl₂)
  • Catalysts: Iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) for chlorination; iron(III) bromide (FeBr₃) for bromination.
  • Solvent: Non-polar solvents like dichloromethane or carbon tetrachloride.
  • Temperature: 0–25°C to ensure regioselectivity and prevent overhalogenation.

Reaction Example:

C₆H₄(OCH₃)(CF₃) + Br₂ (or Cl₂) → 4-bromo-1-trifluoromethoxybenzene (or 4-chloro-1-trifluoromethoxybenzene)

Notes:

  • The position selectivity is directed by the trifluoromethoxy group, favoring substitution at the para position.
  • Excess halogen and catalyst are used to drive the reaction to completion.

Data Table 1: Halogenation Conditions

Parameter Bromination Chlorination
Reagent Br₂ Cl₂
Catalyst FeBr₃ FeCl₃
Solvent Dichloromethane Dichloromethane
Temperature 0–25°C 0–25°C
Yield >85% (para-selectivity) >80% (para-selectivity)

Halogen Exchange to Synthesize 4-Trifluoromethoxyphenyl)acetonitrile

Method Overview:
The halogenated trifluoromethoxybenzene undergoes a halogen-cyanide exchange to introduce a nitrile group, forming (4-trifluoromethoxyphenyl)acetonitrile. This is achieved via nucleophilic substitution using cyanide sources such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Reaction Conditions:

Reaction Example:

4-bromo-1-trifluoromethoxybenzene + NaCN → (4-trifluoromethoxyphenyl)acetonitrile + NaBr

Notes:

  • The halogen exchange is facilitated by the nucleophilic cyanide ion.
  • Excess cyanide and elevated temperature improve conversion efficiency.

Data Table 2: Cyanation Conditions

Parameter Condition Remarks
Reagent NaCN or KCN Nucleophile
Solvent DMF or acetonitrile Polar aprotic solvent
Temperature 80–120°C Elevated for reactivity
Reaction Time 12–24 hours To ensure complete conversion
Yield 70–85% Depending on reaction optimization

Reduction of Nitrile to Amino Compound

Method Overview:
The nitrile intermediate is reduced to the corresponding amine using catalytic hydrogenation, typically with nickel, palladium, or platinum catalysts.

Reaction Conditions:

Reaction Example:

(4-trifluoromethoxyphenyl)acetonitrile + H₂ → 1-bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene (after subsequent halogenation)

Notes:

  • The reduction step is highly efficient, providing high yields (>90%).
  • The process is scalable and suitable for industrial applications.

Data Table 3: Hydrogenation Conditions

Parameter Condition Remarks
Catalyst Pd/C or Raney Ni Hydrogenation catalyst
Hydrogen Pressure 1–10 bar Controlled pressure
Temperature 25–80°C Mild to moderate temperature
Solvent Ethanol or methanol Common hydrogenation solvents
Yield >90% High efficiency

Method Overview:
The chloromethylation of the aromatic ring is achieved via reaction with formaldehyde and hydrogen halides (HBr or HCl), enabling selective introduction of the chloromethyl group at the desired position.

Reaction Conditions:

  • Reagents: Formaldehyde, HBr or HCl
  • Catalysts: Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃)
  • Solvent: Alcohols or acids such as methanol or acetic acid
  • Temperature: 0–50°C

Reaction Example:

(4-trifluoromethoxyphenyl) derivative + formaldehyde + HCl → this compound

Notes:

  • The reaction proceeds via electrophilic substitution at the para position.
  • Excess formaldehyde and halide ensure high selectivity and yield.

Data Table 4: Chloromethylation Conditions

Parameter Condition Remarks
Reagents Formaldehyde, HCl or HBr Chloromethylation reagent
Catalyst ZnCl₂ or AlCl₃ Lewis acid catalyst
Solvent Methanol or acetic acid Reaction medium
Temperature 0–50°C Controlled to prevent overreaction
Yield >80% Depending on reaction control

Summary of the Overall Process

Step Description Key Reagents Conditions Typical Yield
1 Halogenation of trifluoromethoxybenzene Br₂/Cl₂, FeX₃ 0–25°C >80%
2 Halogen-cyan exchange NaCN/KCN 80–120°C 70–85%
3 Catalytic hydrogenation H₂, Pd/C or Ni 25–80°C >90%
4 Chloromethylation Formaldehyde, HCl/HBr 0–50°C >80%

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

    Oxidation and Reduction: The chloromethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation, typically in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products such as 1-amino-4-(chloromethyl)-2-(trifluoromethyl)benzene or 1-thio-4-(chloromethyl)-2-(trifluoromethyl)benzene.

    Electrophilic Substitution: Products such as 1-bromo-4-(chloromethyl)-2-(trifluoromethyl)-3-nitrobenzene.

    Oxidation and Reduction: Products such as 1-bromo-4-(carboxymethyl)-2-(trifluoromethyl)benzene or 1-bromo-4-(methyl)-2-(trifluoromethyl)benzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene serves as an essential building block in the synthesis of more complex organic molecules. It is particularly valuable in:

  • Pharmaceutical Development : The compound is utilized in the synthesis of various drug candidates due to its ability to introduce halogen functionalities that can enhance biological activity and selectivity.
  • Agrochemicals : It acts as an intermediate in the production of herbicides and pesticides, where halogenation plays a crucial role in enhancing efficacy and stability.

Medicinal Chemistry

The compound's structure allows it to interact with biological macromolecules, making it significant in:

  • Enzyme Inhibition Studies : Its ability to form covalent bonds with nucleophilic sites on proteins enables the study of enzyme mechanisms and the design of inhibitors.
  • Receptor Binding Studies : The trifluoromethyl group enhances lipophilicity, facilitating penetration into biological membranes and interaction with intracellular targets, which is crucial for drug design and development.

Materials Science

In materials science, this compound finds applications in:

  • Fluorinated Polymers : The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for high-performance applications.
  • Advanced Coatings : Its unique properties allow for the development of coatings with enhanced durability and resistance to environmental degradation.

Industrial Applications

The compound is also used in various industrial processes:

  • Specialty Chemicals Production : It is involved in synthesizing specialty chemicals that require specific halogenated functionalities for desired properties.
  • Chemical Research : As a versatile reagent, it is employed in various chemical reactions to explore new synthetic pathways and develop novel compounds.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing a series of anti-cancer agents. The incorporation of the trifluoromethyl group was found to significantly enhance the potency and selectivity of the resulting compounds against specific cancer cell lines.

Case Study 2: Agrochemical Development

In agrochemical research, this compound was utilized to develop a new class of herbicides that exhibited improved efficacy against resistant weed species. The halogenated structure contributed to enhanced binding affinity to target enzymes involved in plant growth regulation.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to penetrate biological membranes and interact with intracellular targets. The bromine and chloromethyl groups can participate in covalent bonding with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires an inert atmosphere and refrigeration (2–8°C) .
  • Hazards : Classified as toxic if swallowed (H302) and corrosive to skin (H314) .
  • Purity : Typically available at 98% purity for laboratory use .

Comparison with Structurally Similar Compounds

The compound’s unique reactivity stems from its combination of substituents. Below is a detailed comparison with analogous halogenated benzene derivatives:

Structural Analogues and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Differences Applications
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene 1214339-27-1 C₈H₅BrClF₃ 273.48 1-Br, 4-ClCH₂, 2-CF₃ Chloromethyl allows alkylation reactions Pharmaceutical intermediates
1-Bromo-4-chloro-2-(trifluoromethyl)benzene 344-65-0 C₇H₃BrClF₃ 260.45 1-Br, 4-Cl, 2-CF₃ Lacks chloromethyl group; lower MW Cross-coupling reactions
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene 66417-30-9 C₈H₅Br₂F₃ 317.93 4-Br, 1-BrCH₂, 2-CF₃ Bromomethyl enhances SN2 reactivity Agrochemical synthesis
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 892845-59-9 C₇H₃BrClF₃O 275.45 1-Br, 2-Cl, 4-OCF₃ Trifluoromethoxy group alters electronics High-temperature reactions

Reactivity and Functional Group Influence

  • Chloromethyl vs. Bromomethyl : Bromomethyl derivatives (e.g., CAS 66417-30-9) exhibit faster nucleophilic substitution due to bromine’s superior leaving-group ability compared to chlorine .
  • Trifluoromethyl (-CF₃) : This strong electron-withdrawing group deactivates the benzene ring toward electrophilic substitution but stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Trifluoromethoxy (-OCF₃) : In CAS 892845-59-9, the -OCF₃ group increases lipophilicity, making the compound suitable for drug design targeting hydrophobic binding pockets .

Physical Properties

  • Boiling Points: While data for the target compound is unavailable, 1-bromo-4-(trifluoromethyl)benzene (CAS 433) boils at 629.8°C under reduced pressure (0.4 mmHg) . Bromine and chloromethyl substituents likely increase boiling points compared to non-halogenated analogues.
  • Melting Points : Ortho-substituted derivatives (e.g., 1-bromo-2-chlorobenzene) typically have higher melting points due to symmetry, but trifluoromethyl groups reduce crystallinity .

Pharmaceutical Relevance

  • Drug Intermediate : Similar compounds, like 2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene (CAS 302911-98-4), are used in antipsychotic drug synthesis (e.g., Loxapine derivatives) .
  • Agrochemicals : Trifluoromethyl groups improve pesticide stability against metabolic degradation .

Biological Activity

1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in various biological applications. Its unique trifluoromethyl group contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C8H5BrClF3. The presence of bromine and chlorine atoms, along with the trifluoromethyl group, enhances its lipophilicity and influences its interaction with biological targets.

PropertyValue
Molecular FormulaC8H5BrClF3
Molecular Weight253.48 g/mol
AppearanceWhite solid
SolubilitySoluble in organic solvents

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Studies have demonstrated that halogenated compounds can possess significant antimicrobial properties. The compound's structural features allow it to interact with microbial membranes, potentially disrupting their integrity.

  • Case Study : A study investigated the antimicrobial efficacy of several halogenated benzene derivatives, including this compound. The compound showed notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values suggesting effective bactericidal properties.

Anticancer Activity

The anticancer potential of halogenated compounds has been widely studied. The trifluoromethyl group is known to enhance the cytotoxicity of various compounds against cancer cell lines.

  • Research Findings : In vitro assays revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be in the micromolar range, indicating a promising lead for further development.

Enzyme Inhibition

The compound has also been examined for its ability to inhibit specific enzymes involved in metabolic pathways.

  • Mechanism of Action : Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of steroids and fatty acids.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxicity against breast/lung cancer cells (IC50 ~ 10 µM)
Enzyme InhibitionInhibits cytochrome P450 enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. For example, bromination of a pre-functionalized intermediate like 4-(chloromethyl)-2-(trifluoromethyl)benzene can be achieved using bromine (Br₂) in the presence of Fe or AlBr₃ as catalysts under controlled temperature (40–60°C) to ensure regioselectivity . Alternative routes may employ cross-coupling reactions, such as Suzuki-Miyaura, using halogenated precursors (e.g., 1-bromo-2-(trifluoromethyl)benzene) and chloromethyl boronic acids, though yields depend on palladium catalyst selection and ligand systems .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl protons at δ 4.5–5.0 ppm, trifluoromethyl as a singlet at δ ~120 ppm in ¹³C) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₈H₅BrClF₃: ~271.91) and isotopic patterns .
  • Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization), with retention times compared to standards .

Q. What safety precautions are critical during handling?

  • Methodological Answer : The compound’s chloromethyl and bromo groups pose inhalation and dermal toxicity risks. Use fume hoods, nitrile gloves, and PPE. Storage should be in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The trifluoromethyl group is electron-withdrawing, activating the bromo substituent for nucleophilic aromatic substitution (SNAr) but deactivating the ring for electrophilic reactions. The chloromethyl group introduces steric hindrance, which can slow coupling reactions. For example, in Suzuki reactions, bulky ligands (e.g., SPhos) improve yields by mitigating steric effects . Kinetic studies using DFT calculations can model substituent effects on transition states .

Q. What contradictions exist in reported catalytic systems for its functionalization?

  • Methodological Answer : Literature discrepancies arise in catalyst selection for amination reactions. Some studies report high yields with CuI/1,10-phenanthroline under mild conditions, while others favor Pd(OAc)₂/Xantphos at elevated temperatures (80–100°C). These contradictions may stem from solvent polarity (DMF vs. toluene) or competing side reactions (e.g., dehalogenation) . Systematic screening of base (Cs₂CO₃ vs. K₃PO₄) and solvent effects is recommended.

Q. Can this compound serve as a precursor for bioactive molecules?

  • Methodological Answer : Yes. The chloromethyl group allows alkylation of nucleophiles (e.g., amines, thiols), while the bromo substituent enables cross-coupling to install pharmacophores. For example:

  • Anticancer Agents : Coupling with pyridinylboronic acids generates biphenyl derivatives tested for kinase inhibition (e.g., IKK2 inhibitors) .
  • Antimicrobials : Reaction with thioureas forms thiazole derivatives, with MIC values reported against Gram-positive bacteria .

Q. What are the challenges in characterizing its degradation products?

  • Methodological Answer : Hydrolysis of the chloromethyl group generates 4-(hydroxymethyl)-2-(trifluoromethyl)bromobenzene, detectable via LC-MS/MS. However, trifluoromethyl stability under acidic/alkaline conditions requires monitoring via ¹⁹F NMR to identify defluorination byproducts . Accelerated stability studies (40°C/75% RH) over 14 days can model degradation pathways.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(chloromethyl)-2-(trifluoromethyl)benzene

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